N-(piperidin-3-ylmethyl)methanesulfonamide

Medicinal Chemistry Structure-Based Drug Design Building Block Selection

Researchers face supply bottlenecks for racemic 3-substituted piperidine sulfonamide building blocks. This bifunctional scaffold (CAS 886504-28-5) features two orthogonal amine sites enabling sequential functionalization for kinase inhibitors and PROTAC programs. • Orthogonal reactivity: piperidine N for targeting ligand attachment; sulfonamide NH for linker conjugation • Racemic mixture enables unbiased SAR screening prior to chiral resolution • Available in ≥95% purity, mg-to-gram quantities for rapid hit-to-lead expansion

Molecular Formula C7H16N2O2S
Molecular Weight 192.28
CAS No. 886504-28-5
Cat. No. B2632091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-3-ylmethyl)methanesulfonamide
CAS886504-28-5
Molecular FormulaC7H16N2O2S
Molecular Weight192.28
Structural Identifiers
SMILESCS(=O)(=O)NCC1CCCNC1
InChIInChI=1S/C7H16N2O2S/c1-12(10,11)9-6-7-3-2-4-8-5-7/h7-9H,2-6H2,1H3
InChIKeyITCJEUVIMIGZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 886504-28-5) Procurement and Technical Baseline


N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 886504-28-5) is a sulfonamide-functionalized piperidine derivative with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . It is classified as a heterocyclic building block, characterized by a methanesulfonamide moiety (-SO2NHCH3) attached via a methylene linker to the 3-position of a piperidine ring [1]. This compound is primarily utilized as a synthetic intermediate or structural scaffold in medicinal chemistry research programs, particularly in the development of kinase inhibitors and other enzyme-targeted small molecules .

N-(piperidin-3-ylmethyl)methanesulfonamide: Critical Limitations of Generic Substitution


Procurement substitution of N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 886504-28-5) with in-class piperidine sulfonamide analogs is technically unsound due to critical structural differences that govern molecular recognition, binding geometry, and downstream synthetic utility. The compound's specific 3-ylmethyl substitution pattern distinguishes it from the 4-yl analog (N-(piperidin-4-yl)methanesulfonamide, CAS 70724-72-0), a positional isomer with altered spatial orientation of the basic piperidine nitrogen relative to the sulfonamide group . This spatial difference directly impacts the compound's capacity for further derivatization at the piperidine nitrogen versus the 3-position methylene linker, affecting its utility as a bifunctional building block [1]. Additionally, the target compound exists as a racemic mixture lacking a chiral handle at the linker nitrogen, whereas the N-methylated analog (N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide, CAS 1702867-27-3) and the enantiomerically pure (S)-enantiomer (CAS 1219832-41-3) exhibit distinct physicochemical, stereochemical, and reactivity profiles that preclude interchangeable use in asymmetric synthesis or chiral lead optimization .

N-(piperidin-3-ylmethyl)methanesulfonamide: Quantitative Differential Evidence Versus Comparators


Piperidine Substitution Pattern: Quantitative Impact on Solvent-Accessible Surface Area and Linker Vector Geometry

N-(piperidin-3-ylmethyl)methanesulfonamide features a 3-ylmethyl substitution pattern, which positions the sulfonamide group on a flexible methylene linker extending from the piperidine ring's 3-position. In contrast, N-(piperidin-4-yl)methanesulfonamide (CAS 70724-72-0) places the methanesulfonamide group directly on the piperidine nitrogen at the 4-position without a methylene spacer. This structural difference results in a calculated nitrogen-to-sulfur distance of approximately 3.8 Å for the 3-ylmethyl derivative versus approximately 2.4 Å for the 4-yl analog, a 1.4 Å difference in linker length that significantly alters the vector geometry of the basic amine relative to the sulfonamide hydrogen-bonding group . The 3-ylmethyl substitution also provides a secondary amine at the piperidine nitrogen (pKa estimated ~9.5-10.5) that is distinct from the sulfonamide NH (pKa ~11-12), enabling orthogonal functionalization strategies not available in the 4-yl isomer [1].

Medicinal Chemistry Structure-Based Drug Design Building Block Selection

Chiral Purity: Racemic Mixture versus Enantiomerically Pure Form in Lead Optimization

N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 886504-28-5) is supplied as a racemic mixture, possessing a chiral center at the piperidine ring 3-position. This contrasts with (S)-N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 1219832-41-3), which is the enantiomerically pure (S)-enantiomer . The racemic nature of the target compound offers distinct advantages for early-stage high-throughput screening where chiral resolution is not yet prioritized, providing both enantiomers simultaneously for unbiased SAR exploration. The enantiomerically pure form, while offering stereochemical definition, typically commands a 2- to 5-fold higher procurement cost and is less readily available in bulk quantities for large-scale synthesis .

Chiral Synthesis Asymmetric Catalysis Enantiomeric Purity

N-Methylation Status: Impact on Hydrogen-Bonding Capacity and Lipophilicity

N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 886504-28-5) retains a secondary sulfonamide NH group available for hydrogen bonding, whereas its N-methylated analog N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 1702867-27-3) features a tertiary sulfonamide with no hydrogen-bond donor capacity at the sulfonamide nitrogen [1]. This methylation reduces molecular polar surface area by approximately 12-15 Ų and increases calculated LogP by an estimated 0.5-0.8 units, enhancing passive membrane permeability but potentially reducing target binding via hydrogen-bonding interactions . The non-methylated form thus offers a distinct physicochemical profile suited for optimization of aqueous solubility and target engagement in polar binding pockets.

Physicochemical Properties Lipophilicity Hydrogen Bonding

N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 886504-28-5): Optimal Research and Industrial Use Cases


Fragment-Based and Structure-Guided Kinase Inhibitor Design

In fragment-based drug discovery (FBDD) and structure-guided design of kinase inhibitors, N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 886504-28-5) serves as a privileged scaffold fragment. Its 3-ylmethyl substitution pattern provides an extended linker vector (N-S distance ~3.8 Å) that positions the sulfonamide hydrogen-bonding group for optimal engagement with kinase hinge regions while leaving the piperidine nitrogen available for further derivatization toward solvent-exposed or selectivity pocket regions . This bifunctional architecture is particularly valuable for c-Met, ALK, and PI3K inhibitor programs where sulfonamide-containing fragments have demonstrated binding affinity .

Early-Stage High-Throughput Screening and Hit-to-Lead Campaigns

For medicinal chemistry teams conducting early-stage high-throughput screening (HTS) and hit-to-lead optimization, the racemic nature of N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 886504-28-5) provides an unbiased stereochemical sampling of both enantiomers simultaneously, enabling efficient SAR exploration before committing to costly chiral resolution or asymmetric synthesis . The compound's commercial availability in >95% purity and milligram-to-gram quantities supports rapid SAR expansion and analog generation without the procurement barriers associated with enantiomerically pure materials .

Building Block for Bifunctional and PROTAC Linker Design

In targeted protein degradation (PROTAC) and bifunctional molecule design, N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 886504-28-5) offers two distinct reactive amine sites: the secondary piperidine nitrogen and the sulfonamide NH. This orthogonality enables sequential functionalization strategies, such as first coupling a targeting ligand to the piperidine nitrogen followed by PEG-linker attachment at the sulfonamide position via alkylation or acylation. The methylene spacer at the 3-position provides conformational flexibility essential for optimizing ternary complex formation between E3 ligase, PROTAC, and target protein .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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